molecular formula C25H27NO2 B14006059 N-tritylleucine CAS No. 32225-38-0

N-tritylleucine

Cat. No.: B14006059
CAS No.: 32225-38-0
M. Wt: 373.5 g/mol
InChI Key: UHUHDVGYLSYYGD-UHFFFAOYSA-N
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Description

N-Tritylleucine is a chemically modified amino acid where the α-amino group of leucine is protected by a trityl (triphenylmethyl) group. This modification enhances steric bulk and hydrophobicity, making it valuable in peptide synthesis as a protecting group to prevent undesired side reactions during solid-phase synthesis .

Properties

CAS No.

32225-38-0

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

4-methyl-2-(tritylamino)pentanoic acid

InChI

InChI=1S/C25H27NO2/c1-19(2)18-23(24(27)28)26-25(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23,26H,18H2,1-2H3,(H,27,28)

InChI Key

UHUHDVGYLSYYGD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation and Protection via Schiff Base Formation

A common approach involves reacting tert-leucine or its derivatives with tritylamine or trityl-protected amines to form a Schiff base, followed by reduction and deprotection steps.

  • Starting materials: tert-butyl pyruvic acid and tritylamine (triphenylmethylamine) or tert-butyl carbamate derivatives.
  • Solvents: Organic solvents such as toluene, dioxane, or xylene are used for condensation reactions.
  • Catalysts: Acid catalysts like p-toluenesulfonic acid or anhydrous ketone sulfate accelerate the condensation.
  • Reaction conditions: Heating under reflux with continuous water removal to drive the condensation forward.

After Schiff base formation, reduction using suitable reducing agents (e.g., sodium borohydride or enzymatic reduction) converts the imine to the corresponding amine, followed by acidolysis to remove protecting groups as needed.

This method yields racemic or enantiomerically enriched this compound depending on the chiral starting materials and conditions applied.

Enzymatic and Biocatalytic Methods

Biocatalysis offers a stereoselective route to this compound or its tert-leucine precursor:

  • Immobilized enzymes such as LIPOZYME® (from Mucor miehei) catalyze esterification or amidation reactions under mild conditions.
  • Enzymatic resolution of racemic mixtures can provide enantiomerically pure tert-leucine derivatives, which can be subsequently protected with the trityl group.
  • Mutant enzymes from Symbiobacterium thermophilum have been engineered for high optical purity (>99% ee) in the synthesis of D-tert-leucine, a precursor for this compound.

Chemical Resolution and Purification

Chemical resolution methods are used to obtain enantiomerically pure tert-leucine derivatives before trityl protection:

  • Use of resolving agents such as dibenzoyl-D-tartrate allows selective crystallization of one enantiomer.
  • Acid-base extraction and salt formation (e.g., sulfate or hydrochloride salts) followed by treatment with barium hydroxide or epichlorohydrin yield free amino acids with high purity.
  • The trityl group is introduced after resolution to protect the amino group selectively.
  • Purification is achieved by recrystallization from solvents like ethyl acetate or acetone.

Representative Experimental Procedures

Step Procedure Conditions Yield / Purity Notes
Schiff base formation Condensation of tert-butyl pyruvic acid with tritylamine in toluene, catalyzed by p-toluenesulfonic acid Reflux, water removal Moderate to high yield Water removal critical for driving reaction
Reduction and deprotection Reduction of Schiff base with sodium borohydride or enzymatic reduction Room temp to 35°C, 3-13 days for enzymatic High yield, enantiomeric excess varies Enzymatic reduction offers stereoselectivity
Enzymatic esterification Reaction of 2-benzyl-4-tert-butyloxazolin-5(4H)-one with LIPOZYME® in toluene with n-butanol and triethylamine 30°C, 220 rpm shaking, 5-13 days 37-46% yield, 97% ee Enzyme reusable up to 3 times
Chemical resolution Treatment of DL-tert-leucine with dibenzoyl-D-tartrate, followed by acid/base extraction 0-10°C, stirring 80% yield, 99.9% chiral purity Resolving agent recovered quantitatively
Purification Recrystallization from ethyl acetate or acetone Heating to 40°C, cooling to 0-5°C White crystalline solid Ensures removal of impurities

Analytical and Characterization Data

  • Chiral purity is typically assessed by HPLC of benzyloxycarbonyl derivatives.
  • Yields range from 37% to over 80% depending on method and scale.
  • Physical state: White crystalline solids are common after purification.
  • Stability: Trityl protecting groups are stable under Fmoc solid-phase peptide synthesis conditions and can be removed with trifluoroacetic acid (TFA).

Summary Table of Key Preparation Methods

Method Type Key Reagents/Enzymes Advantages Disadvantages Yield Range Optical Purity
Chemical condensation tert-butyl pyruvic acid, tritylamine, acid catalyst Straightforward, scalable Requires water removal, moderate stereoselectivity Moderate (40-80%) Racemic or moderate ee
Enzymatic resolution LIPOZYME®, immobilized enzymes High stereoselectivity, mild conditions Long reaction times, enzyme cost 37-46% Up to 97% ee
Chemical resolution Dibenzoyl-D-tartrate, barium hydroxide High purity, quantitative recovery of resolving agent Multi-step, requires careful pH control ~80% >99.9% ee
Biocatalytic mutant enzymes Mutant StDAPDH enzyme, NADPH coenzyme system Very high optical purity, efficient Requires enzyme engineering High >99% ee

Research Findings and Practical Considerations

  • The choice of preparation method depends on the desired scale, optical purity, and downstream applications.
  • Enzymatic and biocatalytic methods provide environmentally friendly alternatives with excellent stereocontrol but may require longer reaction times and specialized enzymes.
  • Chemical methods with resolving agents are well-established for large-scale production and offer high purity.
  • The trityl group is an effective amino protecting group compatible with peptide synthesis and can be introduced after obtaining enantiomerically pure tert-leucine.
  • Purification by crystallization is critical to remove residual catalysts, enzymes, and by-products.

Chemical Reactions Analysis

Types of Reactions

N-tritylleucine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trityl group can lead to trityl cations, while reduction can regenerate the triphenylmethyl radical .

Scientific Research Applications

N-tritylleucine has several scientific research applications:

    Chemistry: Used as a protecting group in peptide synthesis and other organic reactions.

    Biology: Studied for its role in protecting amino groups during the synthesis of biologically active peptides.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of complex organic compounds and polymers .

Mechanism of Action

The mechanism of action of N-tritylleucine involves the protection of the amino group by the trityl group. This protection prevents the amino group from participating in unwanted side reactions, allowing for the selective synthesis of peptides and other compounds. The trityl group can be removed under specific conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares key structural features of N-tritylleucine with analogous compounds:

Compound Substituent Molecular Weight (g/mol) Hydrophobicity (XLogP3) Key Applications
This compound Trityl (C₆H₅)₃CH₂ ~405.5 (calculated) High (estimated >5) Peptide synthesis protection
N-Acetylleucine Acetyl (CH₃CO) 173.2 0.7 Neurological studies
Norleucine Linear C₅H₁₁ side chain 131.2 1.5 Peptide synthesis, enzyme inhibition
Trileucine Tripeptide (Leu-Leu-Leu) 357.49 N/A Drug delivery, aerosol stabilizers

Key Observations :

  • Steric Effects : The trityl group in this compound offers superior steric protection compared to acetyl or linear alkyl groups, reducing nucleophilic reactivity during synthesis .
  • Hydrophobicity: this compound’s hydrophobicity far exceeds that of N-acetylleucine or norleucine, which influences its solubility and interactions in biological systems .

Q & A

Q. How to ensure ethical reporting of this compound research?

  • Methodological Answer :
  • Preclinical Guidelines : Follow NIH standards for experimental replication and data transparency.
  • FAIR Data Principles : Deposit raw spectral data in repositories (e.g., PubChem, ChemSpider).
  • Conflict of Interest Disclosure : Declare funding sources and potential biases.
    Adherence to journal-specific checklists (e.g., Beilstein Journal guidelines) is mandatory .

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